Antineoplastic Agents, Alkylating; Myeloablative Agonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Melphalan is included in the database.
Melphalan is used as a drug to treat cancer and other medical conditions, including ovarian cancer, malignant melanoma, multiple myeloma, breast cancer, advanced prostate cancer, testicular cancer, chronic myelogenous leukemia, osteogenic sarcoma, polycythemia vera, amyloidosis, and scleromyxedema (a rare skin disease). It is also used as an insect chemosterilant.
Melphalan is used alone and as a component of various chemotherapeutic regimens in the treatment of myltiple myeloma.
Melphalan may be used in the palliative treatment of nonresectable epithelial carcinoma of the ovary.
Melphalan has been used alone or with other antineoplastic agents as an adjunct to surgery in the treatment of breast cancer.
Melphalan is used in isolated limb perfusion for palliative treatment of locally recurrent or unresectable in-transit metastatic melanima of the extremities.
Melphalan has been used in the treatment of polycythemia vera. ...Melphalan has also been used in the treatment of scleromyxedema, chronic myelogenous leukemia, osteogenic sarcoma, advanced prostatic carcinoma, and testicular seminoma. Melphalan also has been administered by regional isolation perfusion in the treatment of certain sarcomas.
/EXPL THER/ We report the activity and toxicity of intrathecal melphalan in the treatment of human neoplastic meningitis in the subarachnoid space of athymic nude rats. Animals received injections via chronic indwelling subarachnoid catheters with 5X10+5 or 5X10+6 TE-671 human rhabdomyosarcoma cells or 5X10+6 D-54 MG human glioma cells and were treated with melphalan on days 8, 5, or 5, respectively. Melphalan toxicity in nontumor-bearing rats was assessed at single doses of a 2.0, 3.0, 4.0, or 5.0 mM soln, with clinical and histological evidence of neurotoxicity observed at the 4.0 and 5.0 mM levels. Multiple-dose toxicity studies using a dosing schedule of twice a wk for 2 wk with a 0.25, 0.5, 0.75, 1.0, 1.5, or 2 mM soln revealed dose-dependent clinical and histological evidence for toxicity at all dosages. Treatment of TE-671 with a single dose of 2.0 mM intrathecal melphalan produced an incr in median survival of 442% compared with saline controls (P < 0.003). Comparison of a single dose of 1.0 or 2.0 mM melphalan with a multiple dose regimen at 0.25 or 0.5 mM melphalan in the treatment of TE-671 revealed incr in median survival of 50% for 1.0 mM, 57% for 2.0 mM, 79% for 0.5 mM, and 111% for 0.25 mM concn. Comparison of a single dose of 1 mM melphalan with multiple doses of 1.25 mM melphalan in the treatment of D-54 MG revealed an incr in median survival of 475+% for each of the regiments.
/EXPL THER/ Using melphalan given intraarterially (ia), we studied the therapy of intracranial human glioma xenografts in male athymic nude rats ... which were inoculated intracerebrally with D-54 MG and D-456 MG. On Days 6 and 7 (D-54 MG) or Days 9 and 10 (D-456 MG), rats randomized by body weight and treated with single-dose melphalan given ia at 0.5 or 0.75 mg produced significantly higher median survival (D-54 MG, Days 33 and 32; D-456 MG, Days 52 and 54, respectively) compared with ia saline (D-54 MG, Day 14, P < 0.001; D-456 MG, Day 24, P = 0.000) or melphalan given iv at 0.75 mg and 0.9 mg (D-54 MG only; Day 19, P < 0.001; Day 23, P < 0.001, respectively) and at 0.5 and 0.75 mg (D-456 MG only; Day 26 for both doses, P = 0.00). Although a dose-dependent incr in median survival (D-54 MG, 0.25 mg, Day 18; 0.5 mg, Day 28.5; 0.75 mg, Day 32.5) was observed with ia admin melphalan, no significant difference was apparent between 0.5 and 0.75 mg in either tumor model (D-54 MG, P = 0.15; D-456 MG, P = 0.37). Toxicity studies in nontumor-bearing athymic rats yielded a max tolerated dose of 0.8 mg for ia admin melphalan. This dosage was superior in spite of different xenograft permeabilities (apparent mean blood-to-tissue transport (K) values for alpha-aminoisobutyric acid, 5.8 for D-54 MG and 1.3 for D-456 MG). Pharmacokinetic experiments demonstrated a significant first pass advantage for ia (versus iv) melphalan. The short plasma half-life, marked antiglioma activity, and lack of requirement for metabolic activation indicate that ia melphalan holds considerable promise for human glioma therapy.
[(14)C]melphalan ([(14)C]L-PAM) was rapidly absorbed from the gut of dogs after oral dosing and reached a maximum concentration in the serum by 30 minutes. The disappearance of L-PAM (intact drug) from the serum was biphasic after iv administration, with half-lives of 14 and 66 minutes for the alpha and beta phases, respectively. The urinary excretion accounted for 44% of the total radioactivity and 25% appeared in the feces. Approximately 8% of the dose was excreted unchanged in the urine. Biliary excretion was rapid, with 11% of the dose being accounted for in the bile after 30 minutes; approximately 80% of these drug equivalents (materials containing radioactivity) was parent compound. Since large amounts of L-PAM appeared in the bile, the agent may prove to be active against cancers of the gall bladder, bile ducts, and duodenum.
In combination with prednisone, /melphalan/ or cyclophosphamide is the drug of choice for treatment of multiple myeloma. ... It is occasionally used in the treatment of tumors of the testis, ... and chronic granulocytic leukemia.
Although activity against testicular seminoma has been reported, the drug is not used clinically for this disease.
... four patients who had prompt engraftment after conditioning with melphalan-based chemotherapy regiments (BEAM or busulfan/melphalan). Two patients survived without disease for a prolonged period, indicating that these melphalan regimens are sufficiently immunosuppressive to allow sustained engraftment and donor hematopoiesis.
/The study objective was/ to present long-term follow-up data of patients with myeloma treated with high-dose melphalan HDM, incl an assessment of prognostic factors ... Between Nov 1981 and Apr 1986, 63 previously untreated patients with multiple myeloma received HDM 140 mg/sq m without autologous bone marrow transplantation ... The overall response rate was 82% (51 of 62), with 32% (20 of 62) patients entering complete remission (CR). The median duration of response was 18 mo, and six patients remain alive and free from disease progression at 60+ to 84+ mo. Improvements in quality of life assoc with remission were immediate in terms of pain grade (89% of patients) and performance status (92%), and later in terms of bone healing (29%). Currently, at a median follow-up duration of 74 mo (range, 63- to 100) since HDM, 23 patients are alive with a median survival duration of 47 mo, and 35% of patients are expected to be alive at 9 yr. Apart from early-stage disease, no factors ere found to predict long-term survival. No second malignancies or other late side effects have been recorded ... Single-agent HDM without autologous bone marrow transplantation is a feasible therapeutic option in myeloma, and is assoc with a high objective response rate, relatively long remission durations, and good symptom control.
A kappa light-chain myeloma was diagnosed as the underlying disease in a 52-yr-old woman with acute oliguric renal failure. The patient was erroneously treated with high-dose iv melphalan (60 mg/sq m). Because of this overdose treatment with granulocyte colony-stimulating factor was initiated, but pronounced absolute leukopenia (white blood cell count < 0.5X10+9/l) developed and lasted for 13 days. Following melphalan treatment a continuous incr in urine volume was accompanied by a decr of serum creatinine and blood urea nitrogen. Within 10 days after the admin of melphalan the patient no longer required hemodialysis.
Medication: alkylating agent